(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide
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Description
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide is a useful research compound. Its molecular formula is C24H24N2O5 and its molecular weight is 420.465. The purity is usually 95%.
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Scientific Research Applications
Generation and Fate of Dewar-pyridin-olates and -onates
This study explores the cleavage of enol ether or enol ester functions in 3-oxy-1-azabicyclo[2.2.0]hexa-2,5-dienes, leading to products depending on substituents and reaction conditions. The research could provide insights into the reactivity and potential synthetic applications of complex compounds containing similar structural motifs (G. Maas et al., 1991).
Crystal Structure of Thiophene-based Compounds
This paper reports on the synthesis, structural analysis, and X-ray diffraction studies of a thiophene-based compound, highlighting the importance of molecular structure in determining intermolecular interactions and potential pharmaceutical applications (P. Sharma et al., 2016).
Biomimetic Cyclization of Enamide-Containing Polyenes
The study on enamides and their effectiveness in biomimetic cyclizations to produce tricycles suggests potential applications in the synthesis of complex organic structures, including pharmaceuticals and other biologically active compounds (S. Sen & Steven L. Roach, 1996).
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c27-23(9-5-16-4-7-21-22(13-16)31-15-30-21)25-17-6-8-20-19(14-17)24(28)26-11-2-1-3-18(26)10-12-29-20/h4-9,13-14,18H,1-3,10-12,15H2,(H,25,27)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNDQWJFLMGAMO-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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